Cas no 2229523-06-0 (methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate)

Methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is a specialized pyrrole derivative featuring a unique amino-methoxypropyl substitution pattern. This compound is of interest in synthetic organic chemistry and medicinal research due to its bifunctional structure, combining a reactive amine group with a methoxy-substituted alkyl chain and an ester moiety. The presence of both electron-donating (methoxy) and electron-withdrawing (ester) groups enhances its versatility as an intermediate in heterocyclic synthesis. Its well-defined stereochemistry and stability under standard conditions make it suitable for further functionalization, particularly in the development of pharmacologically active molecules or complex ligands. The compound is typically handled under inert conditions to preserve its reactivity.
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate structure
2229523-06-0 structure
Product name:methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
CAS No:2229523-06-0
MF:C11H18N2O3
MW:226.272222995758
CID:6170551
PubChem ID:165661417

methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
    • 2229523-06-0
    • EN300-1737387
    • Inchi: 1S/C11H18N2O3/c1-11(7-12,16-4)8-5-9(10(14)15-3)13(2)6-8/h5-6H,7,12H2,1-4H3
    • InChI Key: OPVDBBIMIGKTEL-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(CN)C1C=C(C(=O)OC)N(C)C=1

Computed Properties

  • Exact Mass: 226.13174244g/mol
  • Monoisotopic Mass: 226.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 66.5Ų

methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1737387-0.25g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
0.25g
$1447.0 2023-09-20
Enamine
EN300-1737387-10.0g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
10g
$6758.0 2023-06-04
Enamine
EN300-1737387-0.1g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
0.1g
$1384.0 2023-09-20
Enamine
EN300-1737387-1g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
1g
$1572.0 2023-09-20
Enamine
EN300-1737387-0.05g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
0.05g
$1320.0 2023-09-20
Enamine
EN300-1737387-5.0g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
5g
$4557.0 2023-06-04
Enamine
EN300-1737387-2.5g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
2.5g
$3080.0 2023-09-20
Enamine
EN300-1737387-5g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
5g
$4557.0 2023-09-20
Enamine
EN300-1737387-0.5g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
0.5g
$1509.0 2023-09-20
Enamine
EN300-1737387-1.0g
methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
2229523-06-0
1g
$1572.0 2023-06-04

Additional information on methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate

Compound CAS No. 2229523-06-0: Methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate

The compound methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2229523-06-0) is a highly specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of pyrrole derivatives, which are known for their versatile properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The pyrrole ring at the core of this molecule contributes to its aromaticity and reactivity, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of pyrrole derivatives in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. The presence of the methyl group and the aminoalkoxy substituent in this compound introduces additional functional groups that can be exploited for enhancing bioavailability and targeting specific biological pathways. For instance, researchers have demonstrated that such substituents can improve the solubility of pyrrole-based compounds, making them more suitable for oral administration.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. The carboxylate ester group at position 2 of the pyrrole ring provides an excellent site for further functionalization. By incorporating additional functional groups, chemists can tailor the molecule's properties to suit specific therapeutic or industrial needs. For example, the introduction of a fluorine atom or a sulfonamide group could significantly alter the compound's pharmacokinetic profile, making it more effective in treating certain diseases.

Moreover, the aminoalkoxy substituent at position 4 of the pyrrole ring adds another layer of complexity to this molecule. This group not only enhances the compound's stability but also introduces hydrogen bonding capabilities, which are crucial for interactions with biological targets. Recent research has shown that such substituents can improve the binding affinity of pyrrole derivatives to proteins, making them potential candidates for enzyme inhibitors or receptor agonists.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. For instance, a two-step synthesis involving an intermediate alkylation step has been reported to yield high-purity samples of this compound.

The physical properties of methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate are also worth noting. Its molecular weight is approximately 308 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental perspective, this compound has not been classified as hazardous or regulated under current chemical safety regulations. However, its potential impact on ecosystems remains an area of interest for further research. Preliminary studies suggest that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint.

In conclusion, methyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2229523-06-0) is a versatile organic compound with significant potential in multiple industries. Its unique structure and functional groups make it an attractive candidate for further research and development in drug discovery, agrochemicals, and materials science. As new applications continue to emerge, this compound will undoubtedly play a pivotal role in advancing modern chemistry.

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